molecular formula C7H9NO2S B1336632 Ethyl 3-aminothiophene-2-carboxylate CAS No. 31823-64-0

Ethyl 3-aminothiophene-2-carboxylate

Cat. No. B1336632
CAS RN: 31823-64-0
M. Wt: 171.22 g/mol
InChI Key: VSRVNHPIXCUMIA-UHFFFAOYSA-N
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Description

Ethyl 3-aminothiophene-2-carboxylate is a chemical compound with the molecular formula C7H9NO2S . It has a molecular weight of 171.22 . This compound is used as a laboratory chemical and for the synthesis of substances .


Synthesis Analysis

The synthesis of Ethyl 3-aminothiophene-2-carboxylate and its derivatives has been explored in various studies . One method involves the use of desaminated aminothiophenes as precursors for thiophene derivatives with an annelated pyridinone cycle . 2-aminothiophenes, obtained by Gewald’s reaction, were used as starting reagents in this study . Through subsequent diazotization and desamination reactions, 2-amino-thiophenes were converted into compounds .


Chemical Reactions Analysis

While specific chemical reactions involving Ethyl 3-aminothiophene-2-carboxylate are not detailed in the search results, the compound is known to be a key intermediate in organic synthesis . It can be used to produce various thiophene derivatives in two synthetic steps from simple and available reagents .


Physical And Chemical Properties Analysis

Ethyl 3-aminothiophene-2-carboxylate is a solid substance with a melting point of 40-45 °C . It should be stored at a temperature of 2-8°C . .

Safety and Hazards

Ethyl 3-aminothiophene-2-carboxylate is used as a laboratory chemical . In case of inhalation, it is advised to move the person to fresh air and give artificial respiration if necessary . If it comes in contact with skin or eyes, it should be washed off with plenty of water . If swallowed, the mouth should be rinsed with water .

properties

IUPAC Name

ethyl 3-aminothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2S/c1-2-10-7(9)6-5(8)3-4-11-6/h3-4H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSRVNHPIXCUMIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CS1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70437440
Record name Ethyl 3-aminothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70437440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-aminothiophene-2-carboxylate

CAS RN

31823-64-0
Record name Ethyl 3-aminothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70437440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of ethyl 3-aminothiophene-2-carboxylate in organic synthesis?

A: Ethyl 3-aminothiophene-2-carboxylate serves as a valuable building block in organic synthesis, particularly for constructing heterocyclic compounds like thieno[3,2-d]pyrimidin-4(3H)-ones. [, ] These compounds exhibit a wide range of biological activities and are of significant interest in medicinal chemistry. The presence of both the amino and ester functional groups in ethyl 3-aminothiophene-2-carboxylate allows for diverse chemical modifications, making it a versatile starting material for synthesizing various derivatives.

Q2: Can you describe the synthetic route for ethyl 3-aminothiophene-2-carboxylate highlighted in the research?

A: The research outlines a practical two-step synthesis of ethyl 3-aminothiophene-2-carboxylate. [] The first step involves esterification of mercaptoacetic acid, while the second step involves a cyclocondensation reaction with 2-chloroacrylonitrile. This efficient approach results in a high yield (81%) of the desired product. Additionally, the formation of a stable, non-hygroscopic hydrochloride salt of ethyl 3-aminothiophene-2-carboxylate simplifies its isolation and storage. []

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